2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine. This reaction proceeds through the formation of intermediate compounds, which undergo further transformations to yield the target compound .
Chemical Reactions Analysis
2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The biological activity of 2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid and its derivatives is often attributed to their ability to interact with specific molecular targets. For instance, some derivatives act as protein kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity . The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Similar compounds in the cyclopenta[b]pyridine family include:
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Known for its use in oxidation reactions.
2,3-Cyclopentenopyridine: Utilized in dual catalytic reactions involving C-H activation.
Compared to these compounds, 2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity.
Properties
CAS No. |
750589-36-7 |
---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c11-4-6-8(10(14)15)5-2-1-3-7(5)13-9(6)12/h1-3H2,(H2,12,13)(H,14,15) |
InChI Key |
FVQXLSUXKOGQKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C(=O)O)C#N)N |
Origin of Product |
United States |
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